2-(pyrrolidin-2-ylmethoxy)quinoxaline

Physicochemical profiling Salt selection Formulation pre-screening

2-(Pyrrolidin-2-ylmethoxy)quinoxaline (CAS 1283488-00-5) is a heterocyclic small molecule (MW 229.28 g/mol, molecular formula C₁₃H₁₅N₃O) comprising a quinoxaline core linked via a methoxy bridge to a pyrrolidine ring at the 2-position. The compound exists as a free base with a predicted pKa of 9.95 ± 0.10, a predicted density of 1.177 ± 0.06 g/cm³ at 20 °C, and a predicted boiling point of 371.2 ± 22.0 °C.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1283488-00-5
Cat. No. B6497471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrrolidin-2-ylmethoxy)quinoxaline
CAS1283488-00-5
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC(NC1)COC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2
InChIKeyJDURXURVKDHQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-2-ylmethoxy)quinoxaline (CAS 1283488-00-5): Structural and Physicochemical Baseline for Procurement Evaluation


2-(Pyrrolidin-2-ylmethoxy)quinoxaline (CAS 1283488-00-5) is a heterocyclic small molecule (MW 229.28 g/mol, molecular formula C₁₃H₁₅N₃O) comprising a quinoxaline core linked via a methoxy bridge to a pyrrolidine ring at the 2-position [1]. The compound exists as a free base with a predicted pKa of 9.95 ± 0.10, a predicted density of 1.177 ± 0.06 g/cm³ at 20 °C, and a predicted boiling point of 371.2 ± 22.0 °C [1]. Its hydrochloride salt counterpart (CAS 1420860-18-9) bears a molecular weight of 265.74 g/mol (C₁₃H₁₆ClN₃O) . The compound is commercially catalogued by Life Chemicals (Cat. No. F6608-1041) as a research-grade building block [1]. This scaffold is of interest to medicinal chemists designing novel quinoxaline-pyrrolidine hybrids for antimicrobial, antiviral, and central nervous system target applications [2].

Why Generic Substitution Fails for 2-(Pyrrolidin-2-ylmethoxy)quinoxaline: Comparator Analysis for Informed Procurement


Although multiple quinoxaline-pyrrolidine derivatives share the same heterocyclic cores, structural variation at the quinoxaline 2- and 3-positions, the nature of the linking group, and the salt form produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The free base (CAS 1283488-00-5) and its hydrochloride salt (CAS 1420860-18-9) differ by approximately 36 g/mol in molecular weight and exhibit distinct solubility and ionization characteristics [1]. The 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline analog introduces a methyl substituent at the 2-position, altering steric and electronic properties compared to the unsubstituted 2-(pyrrolidin-2-ylmethoxy) scaffold . Furthermore, quinoxaline-pyrrolidine hybrids bearing azo or hydrazinyl bridges (as in Ebrahim et al., 2025 and Fayed et al., 2026) are distinct chemical entities with divergent DNA gyrase and antiviral inhibitory profiles from the simpler ether-linked scaffold [2][3]. Even within the same patent Markush family (e.g., PDE9 inhibitors, US20100048556), variations in R₃ substitution (pyrrolidin-2-ylmethoxy vs. other heterocyclic ethers) alter target affinity [4]. These differences carry material consequences for synthetic strategy, biological readout, and procurement specification.

Quantitative Differentiation Evidence: 2-(Pyrrolidin-2-ylmethoxy)quinoxaline vs. Closest Analogs and Alternatives


Free Base vs. Hydrochloride Salt: Physicochemical and Handling Comparison for Formulation-Relevant Procurement

The free base form of 2-(pyrrolidin-2-ylmethoxy)quinoxaline (CAS 1283488-00-5) has a molecular weight of 229.28 g/mol and a predicted pKa of 9.95 ± 0.10, indicating it is predominantly protonated at physiological pH [1][2]. In contrast, the hydrochloride salt (CAS 1420860-18-9) has a molecular weight of 265.74 g/mol (C₁₃H₁₆ClN₃O) and, as a pre-formed salt, eliminates the need for in situ protonation during formulation . The predicted density of the free base is 1.177 ± 0.06 g/cm³ at 20 °C [1]. This differentiation is material for laboratories requiring precise stoichiometric calculations or specific solubility profiles in organic solvents versus aqueous media.

Physicochemical profiling Salt selection Formulation pre-screening

Synthetic Utility: Ether-Linked Scaffold vs. Azo/Hydrazinyl-Bridged Quinoxaline-Pyrrolidine Hybrids

2-(Pyrrolidin-2-ylmethoxy)quinoxaline offers a simple ether linkage between the quinoxaline and pyrrolidine moieties, providing a versatile intermediate for further derivatization (e.g., alkylation, acylation, or metal-catalyzed coupling) [1]. In contrast, the quinoxaline-pyrrolidine hybrids reported by Ebrahim et al. (2025) incorporate an azo (─N═N─) bridge, which is synthetically distinct and requires diazotization chemistry [2]. The Fayed et al. (2026) scaffold uses a hydrazinyl bridge [3]. The ether-linked scaffold of the target compound avoids the metabolic liability and synthetic complexity associated with azo and hydrazinyl linkers while retaining the capacity for post-functionalization.

Medicinal chemistry Building block DNA gyrase inhibition

Antimicrobial and Antiviral Potential: Class-Level Inference from Pyrrolidine-Quinoxaline Hybrid Literature

No direct antimicrobial or antiviral data exist for the target compound itself. However, structurally related pyrrolidine-bearing quinoxaline hybrids reported by Ebrahim et al. (2025) demonstrated DNA gyrase inhibition with IC₅₀ values ranging from 26.57 to 84.84 μM (cf. ciprofloxacin as standard) [1]. Compound 9 in that series showed antiviral IC₅₀ values of 0.32 μM (HSV-1), 1.76 μM (H1N1), and 1.06 μM (SARS-CoV-2), with a selectivity index (CC₅₀/IC₅₀) exceeding 17,000 against H1N1 [1]. Fayed et al. (2026) reported hydrazinyl-bridged hybrids with DNA gyrase IC₅₀ values of 65.5–87.6 μM and biofilm reduction of 89–92% at 90% MIC [2]. These class-level data suggest that the 2-(pyrrolidin-2-ylmethoxy)quinoxaline scaffold may serve as a viable starting point for developing antimicrobial and antiviral agents, though direct testing is required to confirm activity.

Antimicrobial resistance DNA gyrase Antiviral screening

Procurement Cost Comparison: 2-(Pyrrolidin-2-ylmethoxy)quinoxaline Free Base vs. Hydrochloride Salt Pricing

As of September 2023, Life Chemicals offers the free base (CAS 1283488-00-5) at the following price points: $54.00 for 1 mg, $79.00 for 10 mg, $119.00 for 30 mg, and $160.00 for 50 mg, corresponding to a cost-per-mg range of approximately $54.00/mg (1 mg scale) to $3.20/mg (50 mg scale) [1]. In contrast, the hydrochloride salt (CAS 1420860-18-9) is listed on ChemSrc with no supplier pricing at the time of query . The free base is thus the more readily procurable form for milligram-scale research, with bulk pricing benefits apparent at quantities ≥30 mg. The 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline analog and the 2-methoxy-3-(pyrrolidin-2-ylmethoxy)quinoxaline hydrochloride analog (CAS 1420859-18-2) represent alternative procurement candidates but lack publicly listed pricing for direct comparison .

Procurement Cost analysis Research chemicals

Patent Landscape: PDE9 Inhibitor Markush Coverage Encompassing 2-(Pyrrolidin-2-ylmethoxy)quinoxaline

US Patent Application US20100048556 (Okada et al., filed 2007, published 2010) discloses quinoxaline derivatives of formula (I) where R₃ can be a saturated heterocyclic group, X can be O, and the substitution pattern at the quinoxaline 2-position permits a pyrrolidin-2-ylmethoxy moiety [1]. The target compound falls within this Markush claim scope as a potential PDE9 inhibitor scaffold. PDE9 inhibition is implicated in cGMP regulation relevant to dysuria and lower urinary tract disorders [1]. No specific PDE9 IC₅₀ data for the target compound are publicly disclosed; however, the patent provides a defined intellectual property context that may be relevant for freedom-to-operate assessments in PDE9-targeted research programs.

PDE9 inhibition Dysuria Patent Markush

Optimal Application Scenarios for 2-(Pyrrolidin-2-ylmethoxy)quinoxaline Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting DNA Gyrase or Antiviral Pathways

The 2-(pyrrolidin-2-ylmethoxy)quinoxaline free base serves as a versatile ether-linked starting scaffold for systematic SAR exploration. With class-level DNA gyrase IC₅₀ values of 26.57–84.84 μM reported for closely related pyrrolidine-quinoxaline hybrids [1], and antiviral IC₅₀ values as low as 0.32 μM for optimized derivatives [1], this building block enables medicinal chemists to probe the contribution of the ether linkage, substitution pattern, and salt form to target potency. The predicted pKa of 9.95 ± 0.10 informs ionization state at physiological pH, guiding rational design [2].

PDE9 Inhibitor Lead Generation and Patent-Aware Scaffold Hopping

Given that US20100048556 encompasses 2-(pyrrolidin-2-ylmethoxy)quinoxaline within its Markush structure for PDE9 inhibition [3], researchers pursuing PDE9-targeted therapeutics for dysuria or cognitive disorders can use this compound as a reference scaffold for patent landscape analysis and as a starting point for scaffold hopping away from claimed chemical space.

Pre-formulation Salt Screening and Solubility Optimization Studies

The availability of both free base (CAS 1283488-00-5) and hydrochloride salt (CAS 1420860-18-9) forms enables direct head-to-head comparison of solubility, dissolution rate, and hygroscopicity [2]. The ΔMW of 36.46 g/mol between forms allows precise stoichiometric control in salt metathesis experiments. The predicted density of 1.177 g/cm³ for the free base [2] supports bulk handling calculations.

Chemical Biology Tool Compound for Pyrrolidine-Quinoxaline Interaction Profiling

The ether-linked scaffold avoids the metabolic and chemical instability associated with azo and hydrazinyl bridges [1][4], making it a cleaner tool compound for target engagement studies (e.g., cellular thermal shift assays, photoaffinity labeling) where linker stability is paramount.

Quote Request

Request a Quote for 2-(pyrrolidin-2-ylmethoxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.